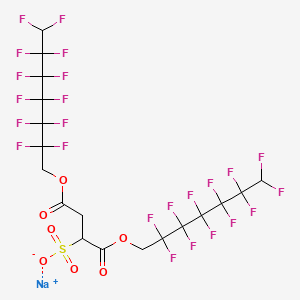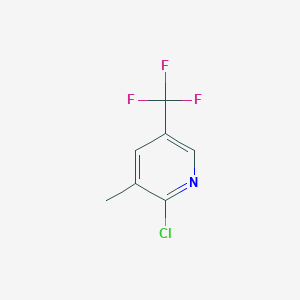
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that this compound and its derivatives play a crucial role in the development of agrochemical and pharmaceutical compounds .
Mode of Action
The mode of action of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with its targets, leading to changes in their function. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in the structure of this compound contribute to its biological activities .
Biochemical Pathways
It is known that the compound’s derivatives have a significant impact on the protection of crops from pests .
Result of Action
It is known that the compound’s derivatives have a significant role in the development of many agrochemical and pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine are largely due to the presence of the trifluoromethyl group and the pyridine ring . Specific enzymes, proteins, or other biomolecules that this compound interacts with have not been identified in the available literature.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the presence of a fluorine atom can influence the biological properties of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-trichloromethylpyridine with a fluorinating agent such as hydrogen fluoride or trifluoromethyl bromide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often utilizes a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-alumina catalyst at elevated temperatures (around 300°C). This method yields a mixture of 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products:
- Substituted pyridines
- Oxidized or reduced pyridine derivatives
- Coupled products with various aromatic or aliphatic groups .
Scientific Research Applications
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of a methyl group, which can influence its reactivity and the types of derivatives that can be synthesized from it. Compared to its analogs, it may exhibit different biological activities and physicochemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHGSGBIBLZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223549-97-1 | |
| Record name | 2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


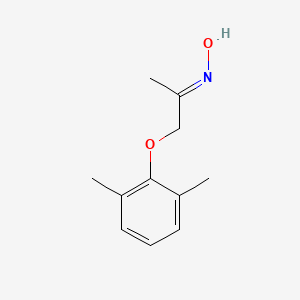
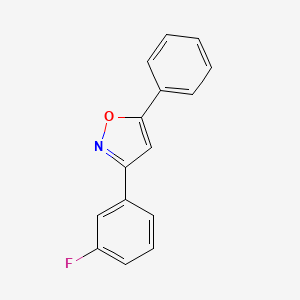

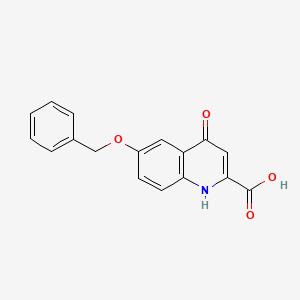
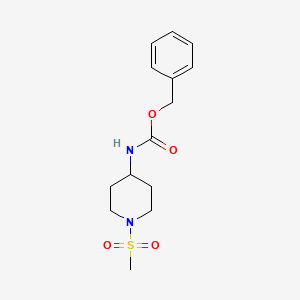
![Tert-butyl 4-[4-(methylamino)-3-nitrophenoxy]pyridine-2-carboxylate](/img/structure/B1646464.png)
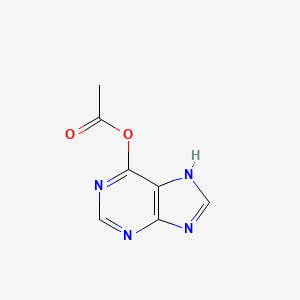

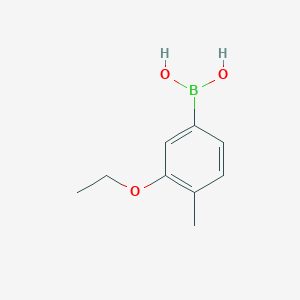
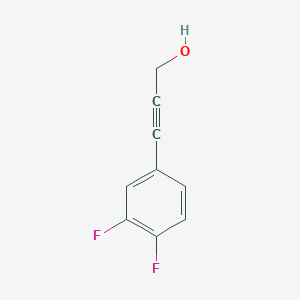
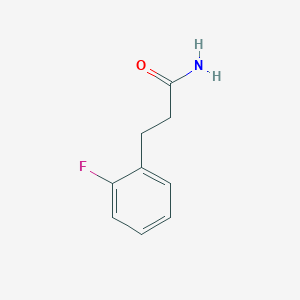
![potassium;2-[(E)-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile](/img/structure/B1646485.png)
